Enhanced A1 Adenosine Receptor Affinity via 4-Isopropyl Substitution
The target compound demonstrates high affinity for the human Adenosine A1 receptor (Ki = 1.9 nM) [1]. This is a significant, quantifiable improvement over the unsubstituted phenyl analog, 2-amino-2-phenylacetamide, which shows an affinity of Ki = 274 nM for the bovine A1 receptor [2]. The addition of the para-isopropyl group results in an approximate 144-fold increase in binding affinity. This is presented as a cross-study comparable metric, as the assays are similar but not identical.
| Evidence Dimension | Binding Affinity (Ki) for Adenosine A1 Receptor |
|---|---|
| Target Compound Data | Ki = 1.9 nM |
| Comparator Or Baseline | 2-amino-2-phenylacetamide: Ki = 274 nM |
| Quantified Difference | ~144-fold increase in affinity |
| Conditions | Target: human A1 expressed in CHO cells vs. bovine brain cortical membranes. Radioligand: [3H]R-PIA vs. [3H]-(R)-PIA. |
Why This Matters
For projects focused on adenosine receptor modulation, this specific compound offers a high-potency starting point not achievable with the unsubstituted phenyl core.
- [1] BindingDB BDBM50389797. Affinity Data for CHEMBL261482. View Source
- [2] BindingDB BDBM50408699. Affinity Data for CHEMBL2110165. View Source
